molecular formula C23H27N3O2S B10833779 Phenylsulfonyl derivative 2

Phenylsulfonyl derivative 2

Cat. No.: B10833779
M. Wt: 409.5 g/mol
InChI Key: NSMKNQYJLDRTTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenylsulfonyl derivative 2 is a compound characterized by the presence of a phenylsulfonyl group attached to a specific molecular framework. This compound is part of the broader class of sulfones, which are known for their versatility in organic synthesis and their applications in various fields such as medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phenylsulfonyl derivative 2 typically involves the introduction of a phenylsulfonyl group into a precursor molecule. One common method is the sulfonamidation reaction, where a sulfonyl chloride reacts with an amine in the presence of a base such as triethylamine. For example, the reaction of benzenesulfonyl chloride with an appropriate amine in dichloromethane at room temperature can yield the desired phenylsulfonyl derivative .

Industrial Production Methods: Industrial production of phenylsulfonyl derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents is optimized to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions: Phenylsulfonyl derivative 2 undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of phenylsulfonyl derivative 2 involves its interaction with specific molecular targets. For instance, in biological systems, it can act as an inhibitor of enzymes by forming covalent bonds with active site residues. This interaction can disrupt the normal function of the enzyme, leading to its inhibition . The pathways involved often include the formation of stable adducts with nucleophilic amino acid residues such as cysteine .

Properties

Molecular Formula

C23H27N3O2S

Molecular Weight

409.5 g/mol

IUPAC Name

N-(4-benzoyl-2,3-dihydro-1,4-benzothiazin-6-yl)-4-pyrrolidin-1-ylbutanamide

InChI

InChI=1S/C23H27N3O2S/c27-22(9-6-14-25-12-4-5-13-25)24-19-10-11-21-20(17-19)26(15-16-29-21)23(28)18-7-2-1-3-8-18/h1-3,7-8,10-11,17H,4-6,9,12-16H2,(H,24,27)

InChI Key

NSMKNQYJLDRTTI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCCC(=O)NC2=CC3=C(C=C2)SCCN3C(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.